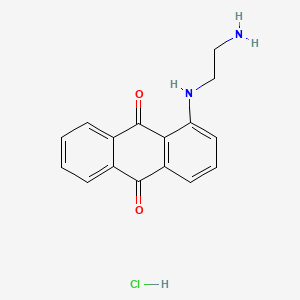
1-((2-Aminoethyl)amino)anthraquinone, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-Aminoethyl)amino)anthraquinone, monohydrochloride is a chemical compound with the molecular formula C16H14N2O2.HCl and a molecular weight of 302.75. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: 1-((2-Aminoethyl)amino)anthraquinone, monohydrochloride can be synthesized via a one-pot three-component condensation reaction. This involves the reaction of 1- and 2-amino anthraquinones with tri-ethyl orthoformate and CH-acid compounds without using any solvent or catalyst at a mild temperature of 50°C . This method yields the desired products in a short reaction time (14–50 minutes) with good to excellent yields (85–96%) .
Industrial Production Methods: In industrial settings, 1-aminoanthraquinone, a precursor to 1-((2-Aminoethyl)amino)anthraquinone, can be synthesized via high-temperature ammonolysis of 1-nitroanthraquinone using a continuous-flow method. This process involves optimizing conditions such as reaction temperature, residence time, molar ratio of ammonia to 1-nitroanthraquinone, and water content to achieve high yields .
化学反応の分析
Types of Reactions: 1-((2-Aminoethyl)amino)anthraquinone, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
科学的研究の応用
1-((2-Aminoethyl)amino)anthraquinone, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various anthraquinone dyes.
Biology: It is used in the study of biological processes and as a fluorescent probe.
Industry: It is used in the production of dyes and pigments, as well as in environmental sensors.
作用機序
The mechanism of action of 1-((2-Aminoethyl)amino)anthraquinone, monohydrochloride involves its interaction with molecular targets and pathways. It can act as an electron donor or acceptor, facilitating redox reactions. The compound’s amino groups allow it to form hydrogen bonds and interact with various biological molecules, influencing cellular processes .
類似化合物との比較
- 1-Aminoanthraquinone
- 2-Aminoanthraquinone
- 1,4-Diaminoanthraquinone
- 1,5-Diaminoanthraquinone
Comparison: 1-((2-Aminoethyl)amino)anthraquinone, monohydrochloride is unique due to its specific aminoethyl substitution, which enhances its solubility and reactivity compared to other aminoanthraquinone derivatives. This makes it particularly useful in applications requiring high reactivity and solubility .
特性
CAS番号 |
97404-13-2 |
|---|---|
分子式 |
C16H15ClN2O2 |
分子量 |
302.75 g/mol |
IUPAC名 |
1-(2-aminoethylamino)anthracene-9,10-dione;hydrochloride |
InChI |
InChI=1S/C16H14N2O2.ClH/c17-8-9-18-13-7-3-6-12-14(13)16(20)11-5-2-1-4-10(11)15(12)19;/h1-7,18H,8-9,17H2;1H |
InChIキー |
WYTHYWAAQAHLGD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















